Simvastatin 4'-Methyl Ether

Vue d'ensemble

Description

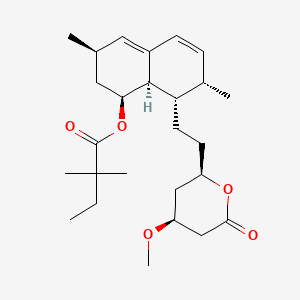

The compound Simvastatin 4'-Methyl Ether is a complex organic molecule with a unique structure It is characterized by multiple chiral centers and a combination of functional groups, including methoxy, oxo, and ester groups

Mécanisme D'action

Target of Action

Simvastatin 4’-Methyl Ether, like other statins, primarily targets the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .

Mode of Action

Simvastatin 4’-Methyl Ether acts by competitively inhibiting HMG-CoA reductase . This inhibition prevents the conversion of HMG-CoA to mevalonic acid, a critical step in the biosynthesis of cholesterol . The inhibition of this pathway leads to a decrease in the endogenous production of cholesterol .

Biochemical Pathways

The inhibition of HMG-CoA reductase by Simvastatin 4’-Methyl Ether affects the mevalonate pathway, which is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . This results in a decrease in the levels of these lipids .

Pharmacokinetics

Simvastatin, from which Simvastatin 4’-Methyl Ether is derived, is well absorbed from the gastrointestinal tract. Due to an extensive first-pass effect, only a small percentage reaches the general circulation intact . Simvastatin is metabolized by CYP3A4 isoenzymes, which can lead to significant interactions with other drugs metabolized by the same enzymes .

Result of Action

The primary result of Simvastatin 4’-Methyl Ether’s action is a reduction in the levels of LDL cholesterol, sometimes referred to as "bad cholesterol" . This reduction in LDL levels has been shown to significantly reduce the risk of cardiovascular disease and all-cause mortality .

Action Environment

The action of Simvastatin 4’-Methyl Ether can be influenced by various environmental factors. For instance, the presence of other drugs that are metabolized by the same CYP3A4 isoenzymes can affect the metabolism and efficacy of Simvastatin 4’-Methyl Ether . Additionally, factors such as diet, lifestyle, and individual genetic variations can also influence the drug’s action and efficacy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

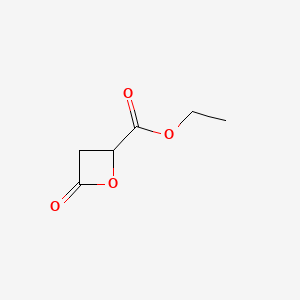

The synthesis of Simvastatin 4'-Methyl Ether typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known organic reactions. The key steps in the synthesis include:

- Formation of the hexahydronaphthalene core through a Diels-Alder reaction.

- Introduction of the methoxy and oxo groups via selective oxidation and methylation reactions.

- Formation of the oxan-2-yl moiety through a ring-closing reaction.

- Esterification to introduce the 2,2-dimethylbutanoate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency, as well as the development of scalable reaction conditions. Purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Analyse Des Réactions Chimiques

Types of Reactions

The compound Simvastatin 4'-Methyl Ether can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The oxo group can be reduced to form a hydroxyl group.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxo group would yield a secondary alcohol.

Applications De Recherche Scientifique

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.

Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1S,3R,7S,8S,8aR)-8-{2-[(2R,4S)-4-Hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate

- (1S,3R,7S,8S,8aR)-8-{2-[(2R,4S)-4-Methoxy-6-hydroxyoxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate

Uniqueness

The uniqueness of Simvastatin 4'-Methyl Ether lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Propriétés

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4S)-4-methoxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O5/c1-7-26(4,5)25(28)31-22-13-16(2)12-18-9-8-17(3)21(24(18)22)11-10-19-14-20(29-6)15-23(27)30-19/h8-9,12,16-17,19-22,24H,7,10-11,13-15H2,1-6H3/t16-,17-,19+,20-,21-,22-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSYISKGDWQZSZ-JJOHYTSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@@H](CC(=O)O3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858393 | |

| Record name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4S)-4-Methoxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864357-88-0 | |

| Record name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4S)-4-Methoxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B588998.png)

![3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1-isopropylamino-2-propanol](/img/structure/B589018.png)

![8-Thia-2,3-diazaspiro[4.5]decane](/img/structure/B589019.png)